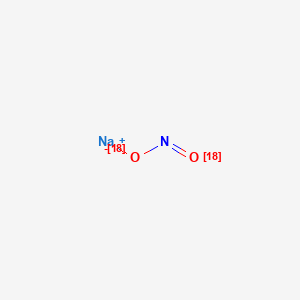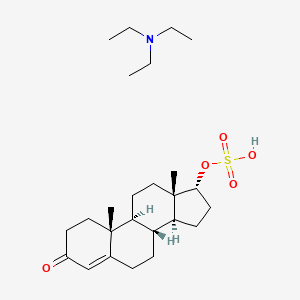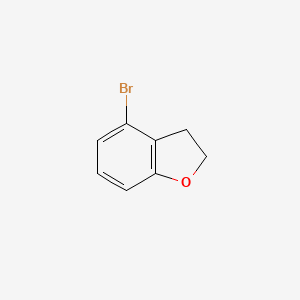
4-溴-2,3-二氢苯并呋喃
描述
4-Bromo-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The bromine atom at the 4-position of the benzofuran ring imparts unique chemical properties to this compound. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
科学研究应用
4-Bromo-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for developing new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
The primary target of 4-Bromo-2,3-dihydrobenzofuran is the Bromo and Extra Terminal domain (BET) . The BET family consists of four proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains . 4-Bromo-2,3-dihydrobenzofuran has been developed as a highly potent BET inhibitor with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) .
Mode of Action
4-Bromo-2,3-dihydrobenzofuran interacts with its targets by inhibiting the BET bromodomains . This inhibition is selective for the second bromodomain (BD2) over the first bromodomain (BD1), which allows for a more targeted approach in treating diseases .
Biochemical Pathways
The inhibition of the bet bromodomains can potentially affect a range of diseases, particularly in oncology and immunoinflammation indications .
Pharmacokinetics
The pharmacokinetic properties of 4-Bromo-2,3-dihydrobenzofuran have been optimized to improve its bioavailability. The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .
Result of Action
The molecular and cellular effects of 4-Bromo-2,3-dihydrobenzofuran’s action are largely dependent on its inhibition of the BET bromodomains . By selectively inhibiting the second bromodomain (BD2), it can potentially modulate the activity of the BET family proteins, thereby affecting the progression of diseases .
生化分析
Biochemical Properties
4-Bromo-2,3-dihydrobenzofuran is involved in several biochemical reactions
Cellular Effects
Benzofuran compounds, a class to which 4-Bromo-2,3-dihydrobenzofuran belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2,3-dihydrobenzofuran involves the microbial hydroxylation of o-bromophenylacetic acid. This process yields 2-bromo-5-hydroxyphenylacetic acid, which can then be cyclized to form 4-Bromo-2,3-dihydrobenzofuran . Another method involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .
Industrial Production Methods
Industrial production of 4-Bromo-2,3-dihydrobenzofuran typically involves large-scale microbial hydroxylation processes followed by chemical cyclization. The use of palladium-mediated coupling reactions allows for the efficient production of 4-substituted 2,3-dihydrobenzofurans .
化学反应分析
Types of Reactions
4-Bromo-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through palladium-catalyzed coupling reactions.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to yield various oxidized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to substitute the bromine atom with other groups.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Major Products
4-Substituted 2,3-Dihydrobenzofurans: Formed through substitution reactions.
Oxidized Derivatives: Formed through oxidation reactions.
相似化合物的比较
4-Bromo-2,3-dihydrobenzofuran can be compared with other similar compounds, such as:
2,3-Dihydrobenzofuran: Lacks the bromine atom at the 4-position, resulting in different reactivity and biological activities.
4-Chloro-2,3-dihydrobenzofuran: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
4-Fluoro-2,3-dihydrobenzofuran:
The uniqueness of 4-Bromo-2,3-dihydrobenzofuran lies in its specific reactivity due to the presence of the bromine atom, making it a valuable intermediate in various chemical syntheses and research applications.
属性
IUPAC Name |
4-bromo-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJVEXCGBADRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693611 | |
| Record name | 4-Bromo-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774220-36-9 | |
| Record name | 4-Bromo-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3-dihydrobenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is significant about using microbial hydroxylation in the synthesis of 4-substituted-2,3-dihydrobenzofurans?
A1: Utilizing microbial hydroxylation offers a potentially advantageous route for synthesizing 4-substituted-2,3-dihydrobenzofurans. Compared to traditional chemical synthesis, employing microorganisms can provide several benefits:
- High regioselectivity: Microorganisms possess enzymes capable of catalyzing highly specific reactions, often leading to the desired product with minimal byproducts. [] This selectivity is crucial in synthesizing complex molecules like 4-substituted-2,3-dihydrobenzofurans, where achieving the correct substitution pattern is critical.
- Mild reaction conditions: Microbial transformations typically occur under mild conditions (e.g., ambient temperature, atmospheric pressure), making them environmentally friendlier and potentially safer than harsh chemical methods. []
- Access to novel derivatives: Microbial biocatalysts can facilitate the synthesis of novel or difficult-to-access derivatives that might be challenging to obtain through conventional chemical synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




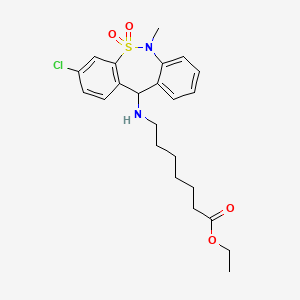
![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/new.no-structure.jpg)
![7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid](/img/structure/B584759.png)
![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)
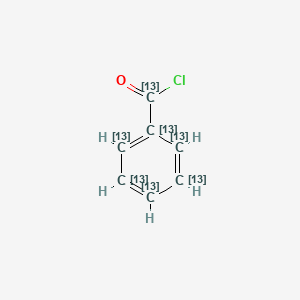
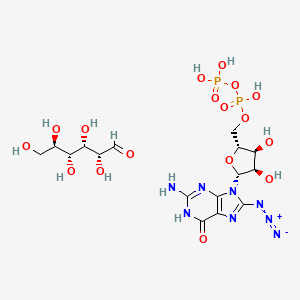
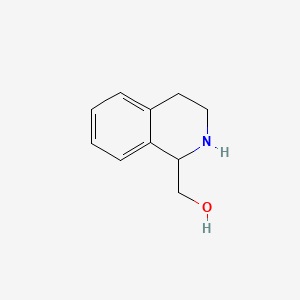
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)
